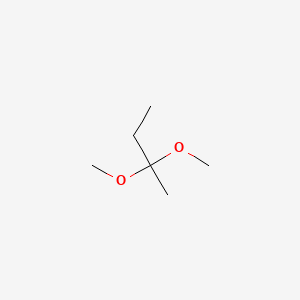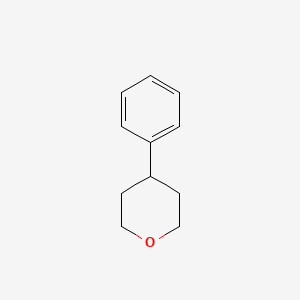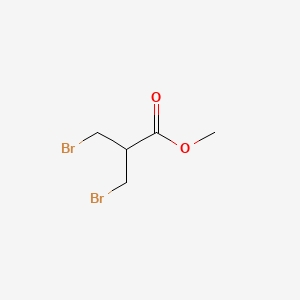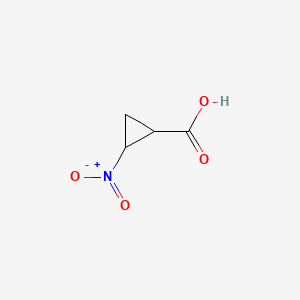
2,2-Dimethoxybutane
概要
説明
2,2-Dimethoxybutane is an organic compound with the molecular formula C₆H₁₄O₂. It is a colorless liquid with a distinctive odor. This compound is commonly used as a solvent in organic synthesis and as an intermediate in the preparation of other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethoxybutane can be synthesized through the reaction of 2-butanone with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
CH3COCH2CH3+2CH3OH→CH3C(OCH3)2CH2CH3+H2O
The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous distillation to remove water and other by-products, ensuring high purity of the final product .
化学反応の分析
Types of Reactions
2,2-Dimethoxybutane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form 2-butanone and methanol.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., sulfuric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 2-Butanone and methanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted butane derivatives.
科学的研究の応用
2,2-Dimethoxybutane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Used as an additive in gasoline to improve combustion efficiency.
作用機序
The mechanism of action of 2,2-Dimethoxybutane primarily involves its role as a solvent and reagent in chemical reactions. It acts by stabilizing reaction intermediates and facilitating the formation of desired products. In hydrolysis reactions, it undergoes cleavage of the methoxy groups, leading to the formation of 2-butanone and methanol .
類似化合物との比較
Similar Compounds
2,2-Dimethoxypropane: Similar structure but with a propane backbone.
2,2-Diethoxybutane: Similar structure but with ethoxy groups instead of methoxy groups.
2,2-Dimethylbutane: Similar molecular formula but different functional groups.
Uniqueness
2,2-Dimethoxybutane is unique due to its specific combination of methoxy groups and a butane backbone, which imparts distinct chemical properties and reactivity. Its ability to act as a solvent and reagent in various chemical reactions makes it valuable in both laboratory and industrial settings .
特性
IUPAC Name |
2,2-dimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQHJIGWZNIQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188077 | |
| Record name | 2,2-Dimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3453-99-4 | |
| Record name | 2,2-Dimethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2-Dimethoxybutane?
A1: this compound is an organic compound with the molecular formula C6H14O2. While specific spectroscopic data is not available within the provided research, its structure can be inferred from its name: a butane backbone with two methoxy groups attached to the second carbon atom.
Q2: Where has this compound been detected in nature?
A2: Research indicates the presence of this compound in extracts from various plant species. These include:
- Petalostigma pubescens and Petalostigma triloculare: Present in both leaf and fruit extracts, particularly the ethyl acetate fruit extract of P. triloculare [, ].
- Xanthorrhoea johnsonii: Identified in the methanolic and ethyl acetate leaf extracts [].
Q3: What potential applications does this compound have?
A3: While the provided research focuses on the compound's presence in plant extracts and its identification, a few potential applications can be inferred:
- Antimicrobial Agent: The presence of this compound in extracts exhibiting antibacterial and antiviral activities suggests potential for further investigation in this area [, ].
Q4: Are there any analytical techniques used to identify and quantify this compound?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify this compound in various plant extracts [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
